
2,3-Dimethylaniline-d3
説明
2,3-Dimethylaniline-d3, also known as 2,3-Xylidine, is a chemical compound with the molecular formula C8H8D3N . It is a reference standard used for analytical testing within the food and beverage sector . The compound is used in the production of the drug mefenamic acid and the herbicide xylachlor .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylaniline-d3 is represented by the formula C8H8D3N . This indicates that the molecule consists of eight carbon atoms, eight hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), and one nitrogen atom .Physical And Chemical Properties Analysis
2,3-Dimethylaniline-d3 is a neat product with a molecular weight of 124.20 . It has a boiling point of 221-222 °C and a melting point of 2.5 °C . The density of the compound is 0.993 g/mL at 25 °C .科学的研究の応用
Environmental Pollutant and Carcinogenicity Studies
2,3-Dimethylaniline-d3 has been a subject of interest in understanding the impact of environmental pollutants. It's a synthetic intermediate also found in tobacco smoke and as a metabolite of lidocaine. Research highlights its potential carcinogenicity in humans and classification as a rodent carcinogen. It is known for forming hemoglobin adducts in humans, indicating metabolic activation similar to typical arylamine carcinogens. Its unique pattern of DNA adducts, including unusual adducts from reactions with N-acetoxy-2,6-dimethylaniline, has been a significant focus of study, providing insights into its potential carcinogenic mechanisms (Gonçalves, Beland, & Marques, 2001).
Anticorrosion Properties
In the field of materials science, 2,3-Dimethylaniline-d3 has been utilized for its anticorrosion properties. Research shows that poly(2,3-dimethylaniline) synthesized using phosphoric acid exhibits better solubility and improved anticorrosion properties compared to polyaniline, expanding its potential applications in industrial materials and protective coatings (Ma, Huang, & Gan, 2013).
Biodegradation Studies
The biodegradation of 2,3-Dimethylaniline-d3, particularly its use in pesticide degradation and as an industrial pollutant, has been a topic of significant research interest. Studies have explored the oxidative deamination pathways and the formation of intermediates like 3-methylcatechol, using techniques like cyclic voltammetry for monitoring. This research is crucial in understanding environmental remediation processes and the safe disposal of industrial waste products (Brimecombe, Fogel, & Limson, 2006).
Molecular Toxicity and Neurodevelopmental Impact
Research on 2,3-Dimethylaniline-d3 also extends to its molecular toxicity and impact on neurodevelopment. Studies have shown that it and its metabolites can cause oxidative stress and neurodevelopmental toxicity, particularly affecting fetal brain development. This research is vital for understanding the potential health risks associated with exposure to this compound and developing safety guidelines (Chao et al., 2019).
Safety And Hazards
2,3-Dimethylaniline-d3 is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention if exposed or feeling unwell .
特性
IUPAC Name |
2-methyl-3-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKEQGKZNKUSU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291368 | |
| Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylaniline-d3 | |
CAS RN |
57414-78-5 | |
| Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57414-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



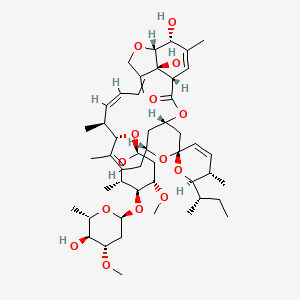



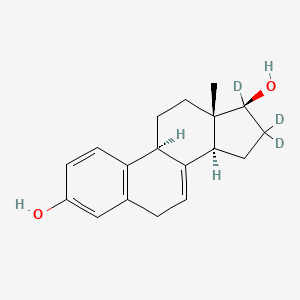
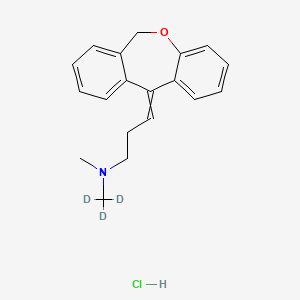
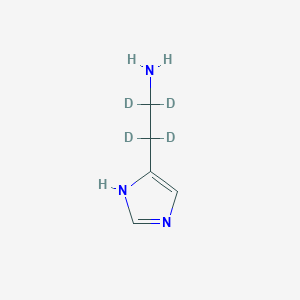
![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
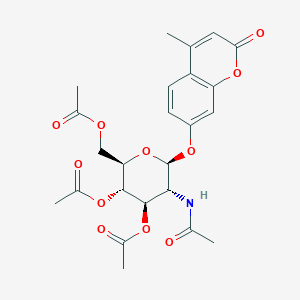
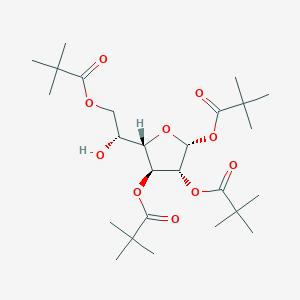
![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)